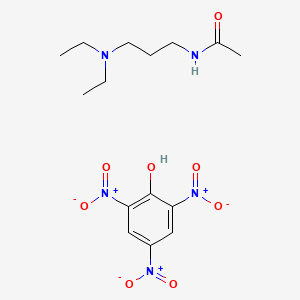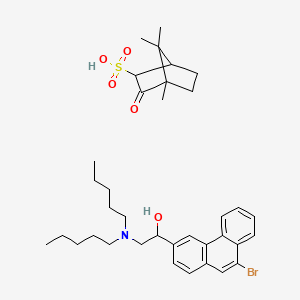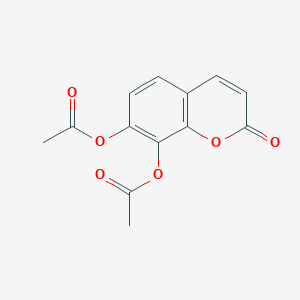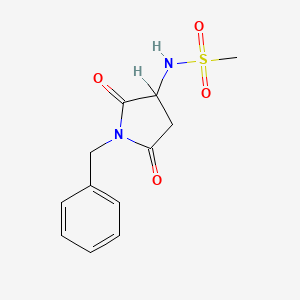![molecular formula C21H17N7O4S B14007879 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 78503-87-4](/img/structure/B14007879.png)
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- typically involves multiple steps. One common approach starts with the preparation of key intermediates such as 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide and 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide . These intermediates are then used to synthesize the final compound through a series of reactions involving diazotization, cyclization, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in treating inflammatory diseases.
Anticancer Research: Derivatives of this compound have shown promising activity against various cancer cell lines, including breast cancer.
Antimicrobial Agents: The compound and its derivatives are studied for their antimicrobial properties, targeting bacterial enzymes like carbonic anhydrase.
Mechanism of Action
The mechanism of action of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- involves inhibition of specific enzymes or pathways. For instance, as a COX-2 inhibitor, it blocks the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory mediators . In anticancer applications, it may inhibit carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with a similar mechanism of action.
Sulfonamide Derivatives: Various sulfonamide-based compounds with antimicrobial and anticancer properties.
Uniqueness
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its potential as a selective COX-2 inhibitor and its promising anticancer activity make it a valuable compound for further research and development.
Properties
CAS No. |
78503-87-4 |
|---|---|
Molecular Formula |
C21H17N7O4S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H17N7O4S/c1-14-19(21(30)28(26-14)20(29)15-9-12-22-13-10-15)25-24-16-5-7-17(8-6-16)33(31,32)27-18-4-2-3-11-23-18/h2-13,19H,1H3,(H,23,27) |
InChI Key |
QTEULSNJILANLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007811.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)


![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)





![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
